4-Oxotetrahydrothiophene-3-carboxylic acid

Descripción general

Descripción

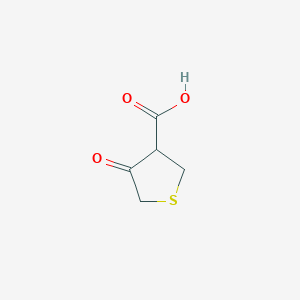

4-Oxotetrahydrothiophene-3-carboxylic acid: is a heterocyclic compound containing a thiolane ring with a ketone and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Oxotetrahydrothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the base-promoted fragmentation of alkylation products of methyl 4-oxothiolane-3-carboxylate . This method yields α-substituted acrylates and crotonates, which can be further processed to obtain the desired compound.

Industrial Production Methods: Industrial production methods for 4-oxothiolane-3-carboxylic acid typically involve the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Other methods include the hydrolysis of nitriles and amides, and the use of Grignard reagents .

Análisis De Reacciones Químicas

Types of Reactions: 4-Oxotetrahydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution Reagents: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.

Major Products:

Oxidation Products: α-Substituted acrylates and crotonates.

Reduction Products: Alcohol derivatives.

Substitution Products: Acid chlorides, esters, and amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Oxotetrahydrothiophene-3-carboxylic acid contains a thiolane ring with a ketone and a carboxylic acid functional group. This structure allows it to act as both a nucleophile and electrophile in chemical reactions, making it a valuable building block in organic synthesis.

Chemistry

This compound serves as a crucial building block for the synthesis of various heterocyclic compounds. Its applications include:

- Synthesis of Complex Molecules : It is utilized in the preparation of pharmaceuticals and agrochemicals.

- Reactivity : The compound can undergo oxidation to form α-substituted acrylates and crotonates, or reduction to yield alcohol derivatives. It can also participate in substitution reactions to produce acid chlorides, esters, and amides.

| Reaction Type | Products |

|---|---|

| Oxidation | α-Substituted acrylates, crotonates |

| Reduction | Alcohol derivatives |

| Substitution | Acid chlorides, esters, amides |

Medicine

The compound is being investigated for its potential therapeutic properties:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties.

- Anticancer Research : Recent investigations have shown that certain derivatives demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells. This indicates a promising therapeutic index for further development .

Case Study: Anticancer Activity

A study evaluated the effects of modified derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for developing new anticancer agents.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties:

- Polymer Production : It contributes to the synthesis of polymers and resins that possess specific chemical characteristics.

- Specialty Chemicals : The compound is involved in producing materials tailored for particular applications due to its reactivity and functional groups.

Safety Considerations

While exploring the applications of this compound, it is essential to acknowledge safety considerations. The compound can be harmful if ingested or inhaled and may cause skin irritation. Proper handling protocols should be followed during research and application processes .

Mecanismo De Acción

The mechanism of action of 4-oxothiolane-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .

Comparación Con Compuestos Similares

4-Oxothiolane-2-carboxylic acid: Another thiolane derivative with a similar structure but different functional group positions.

Methyl 4-oxothiolane-3-carboxylate: A methyl ester derivative of 4-oxothiolane-3-carboxylic acid.

Uniqueness: 4-Oxotetrahydrothiophene-3-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-Oxotetrahydrothiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring with a carboxylic acid functional group and a ketone group. Its molecular formula is , and it exhibits properties typical of both carboxylic acids and thiophene derivatives, which are known for their pharmacological potential.

1. Analgesic Activity

Research indicates that derivatives of this compound exhibit significant analgesic properties. A study utilized the "hot plate" method on mice to evaluate the analgesic effects of synthesized compounds derived from this acid. The results demonstrated that certain derivatives produced analgesic effects superior to that of the standard drug metamizole, suggesting potential applications in pain management therapies .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored through various studies. One notable investigation reported that certain derivatives displayed potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

3. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that compounds derived from this acid can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. These effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Case Study 1: Analgesic Effects

In a controlled study, various derivatives of this compound were synthesized and tested for analgesic activity in male and female mice. The results indicated a dose-dependent response, with higher doses yielding significant reductions in pain response times compared to controls.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial properties of synthesized compounds against clinical isolates of Escherichia coli and Staphylococcus aureus. The findings revealed minimum inhibitory concentrations (MICs) significantly lower than those for conventional antibiotics, highlighting the potential for developing new antimicrobial agents based on this compound.

Propiedades

IUPAC Name |

4-oxothiolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3S/c6-4-2-9-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOSFKISUJSQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623004 | |

| Record name | 4-Oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126856-34-6 | |

| Record name | 4-Oxothiolane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.